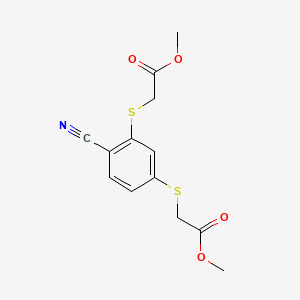
(2-Cyano-5-methoxycarbonylmethylsulfanyl-phenylsulfanyl)-acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({2-CYANO-5-[(2-METHOXY-2-OXOETHYL)SULFANYL]PHENYL}SULFANYL)ACETATE is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyano group, a methoxy group, and a sulfanyl group, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-CYANO-5-[(2-METHOXY-2-OXOETHYL)SULFANYL]PHENYL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of methyl cyanoacetate with a suitable aryl halide under basic conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-CYANO-5-[(2-METHOXY-2-OXOETHYL)SULFANYL]PHENYL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-({2-CYANO-5-[(2-METHOXY-2-OXOETHYL)SULFANYL]PHENYL}SULFANYL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-({2-CYANO-5-[(2-METHOXY-2-OXOETHYL)SULFANYL]PHENYL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biological processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: A simpler analog used in similar synthetic applications.
2-Cyano-5-(methoxyethylthio)benzoic acid: Shares structural similarities but differs in functional groups.
Methyl 2-(2-cyano-5-thiophenyl)acetate: Another analog with a different substitution pattern.
Uniqueness
METHYL 2-({2-CYANO-5-[(2-METHOXY-2-OXOETHYL)SULFANYL]PHENYL}SULFANYL)ACETATE is unique due to its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H13NO4S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
methyl 2-[4-cyano-3-(2-methoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate |
InChI |
InChI=1S/C13H13NO4S2/c1-17-12(15)7-19-10-4-3-9(6-14)11(5-10)20-8-13(16)18-2/h3-5H,7-8H2,1-2H3 |
InChI Key |
VXNYDOWOXFFSOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=CC(=C(C=C1)C#N)SCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















